molecular formula C22H22N4O6S2 B11274230 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B11274230
M. Wt: 502.6 g/mol
InChI Key: HPJWWEDCGDXMCI-UHFFFAOYSA-N
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Description

N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a heterocyclic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a pyridazine ring, a morpholine sulfonyl group, and a benzamide moiety. It has garnered attention due to its potential as a WRN helicase inhibitor, which is significant in the context of cancer research and treatment .

Preparation Methods

The synthesis of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazine ring.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonation reaction using reagents such as methanesulfonyl chloride.

    Attachment of the Phenyl Group: The phenyl group is attached to the pyridazine ring via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Benzamide Moiety: The benzamide moiety is synthesized separately and then coupled with the intermediate compound to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically under the influence of catalysts or specific reagents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with molecular targets such as WRN helicase. By inhibiting this enzyme, the compound can interfere with DNA repair processes, leading to the accumulation of DNA damage in cancer cells and ultimately inhibiting their proliferation. The pathways involved include the disruption of helicase activity and the subsequent effects on DNA replication and repair .

Properties

Molecular Formula

C22H22N4O6S2

Molecular Weight

502.6 g/mol

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C22H22N4O6S2/c1-33(28,29)21-10-9-20(24-25-21)17-3-2-4-18(15-17)23-22(27)16-5-7-19(8-6-16)34(30,31)26-11-13-32-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,27)

InChI Key

HPJWWEDCGDXMCI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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